molecular formula C10H9NO2 B1603512 6-Methoxy-1H-indole-2-carbaldehyde CAS No. 30464-93-8

6-Methoxy-1H-indole-2-carbaldehyde

Cat. No. B1603512
CAS RN: 30464-93-8
M. Wt: 175.18 g/mol
InChI Key: HHQOSJVLKIANHF-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indole-2-carbaldehyde is a chemical compound with the linear formula C10H9NO2 . It has a molecular weight of 175.189 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1H-indole-2-carbaldehyde consists of a 1H-indole ring attached to a methoxy group at the 6th position and a carbaldehyde group at the 2nd position .


Physical And Chemical Properties Analysis

6-Methoxy-1H-indole-2-carbaldehyde has a molecular formula of C10H9NO2 and a molecular weight of 175.189 .

Scientific Research Applications

Antifungal Applications

6-Methoxy-1H-indole-2-carbaldehyde: has been identified as a key compound in the synthesis of antifungal metabolites. A study documented the production of an antifungal metabolite by Bacillus toyonensis , which was characterized as 6-methoxy-1H-Indole-2-carboxylic acid . This compound exhibited significant antifungal activity against pathogens like Candida albicans and Aspergillus niger , highlighting its potential as a therapeutic agent in treating fungal infections.

Antiviral Research

Indole derivatives, including those related to 6-Methoxy-1H-indole-2-carbaldehyde , have shown promise in antiviral research. Compounds such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to exhibit inhibitory activity against viruses like influenza A and Coxsackie B4 virus . This suggests that modifications of the 6-Methoxy-1H-indole-2-carbaldehyde structure could lead to potent antiviral agents.

Anti-inflammatory and Antitumor Activities

Research into N-acyl indole structures, which can be derived from 6-Methoxy-1H-indole-2-carbaldehyde , indicates potential anti-inflammatory or antitumor activities . These compounds are part of ongoing studies to develop new medications for inflammatory diseases and cancer therapy.

Pharmaceutical Scaffold Development

The molecular diversity of 1H-Indole-3-carbaldehyde derivatives, which includes 6-Methoxy-1H-indole-2-carbaldehyde , is significant in the development of pharmaceutically interesting scaffolds . These compounds are used in multicomponent reactions to create complex molecules for pharmaceutical applications.

Chemical Synthesis and Drug Development

6-Methoxy-1H-indole-2-carbaldehyde: is utilized in various chemical syntheses and drug development processes. Its structure serves as a building block for creating complex molecules with potential therapeutic benefits .

Spectroscopic Studies and Material Characterization

Advanced spectroscopic techniques employ 6-Methoxy-1H-indole-2-carbaldehyde for the identification and characterization of materials. Its stability and reactivity make it suitable for use in response surface methodology (RSM) to optimize production conditions for various compounds .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . For safety measures, avoid dust formation, breathing vapors, mist or gas, and ensure adequate ventilation .

properties

IUPAC Name

6-methoxy-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-3-2-7-4-8(6-12)11-10(7)5-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQOSJVLKIANHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621112
Record name 6-Methoxy-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1H-indole-2-carbaldehyde

CAS RN

30464-93-8
Record name 6-Methoxy-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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